1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine
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Overview
Description
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C14H16O1N3F3 This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a tert-butyl group and an amine group
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
In an industrial setting, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine has several applications in scientific research, including:
Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-tert-Butyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-5-amine: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
1,3-Dimethyl-4-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
3-tert-Butyl-1-o-tolyl-1H-pyrazol-5-amine: This compound has a similar tert-butyl group but differs in the aromatic substituent attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1019011-39-2 |
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Molecular Formula |
C14H16F3N3O |
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-tert-butyl-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H16F3N3O/c1-13(2,3)20-12(18)8-11(19-20)9-4-6-10(7-5-9)21-14(15,16)17/h4-8H,18H2,1-3H3 |
InChI Key |
BJIPJCISPMJOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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